COX-2 Inhibition: Comparative Activity of 3-Formylindole Acetamide Derivatives
In a systematic study of N-substituted indole derivatives, 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide (CAS 592546-41-3) demonstrated COX-2 inhibitory activity with an IC₅₀ of 16.1 μM, compared to the N-phenyl analog (2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide) which showed an IC₅₀ of 19.7 μM [1]. The positive control indomethacin exhibited an IC₅₀ of 7.8 μM in the same assay system [1]. This indicates that the 1-phenylethyl substitution confers approximately 18% improved COX-2 inhibitory potency relative to the simpler N-phenyl analog.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 16.1 μM |
| Comparator Or Baseline | N-phenyl analog: 19.7 μM; Indomethacin (positive control): 7.8 μM |
| Quantified Difference | 18.3% lower IC₅₀ (more potent) vs. N-phenyl analog |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
The 1-phenylethyl substitution provides a measurable potency advantage over the N-phenyl analog, which informs selection when COX-2 inhibitory activity is the primary screening objective.
- [1] J. Chem. Pharm. Res. 2015, 7(4):1355-1360. Synthesis and Biological Evaluation of Novel Indole Derivatives as Anti-inflammatory Agents. Reported IC₅₀ values for COX-2 inhibition: 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide = 16.1 μM; N-phenyl analog = 19.7 μM; Indomethacin = 7.8 μM. View Source
